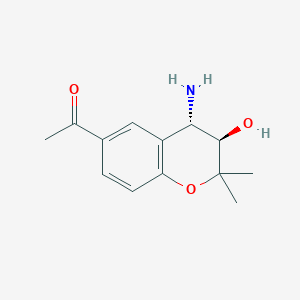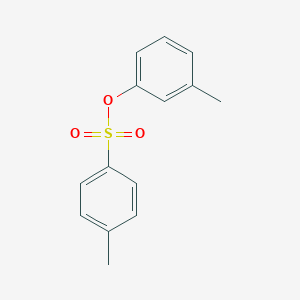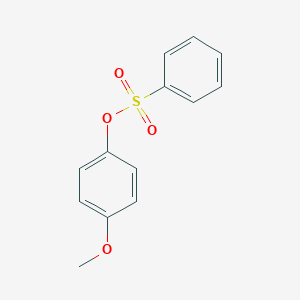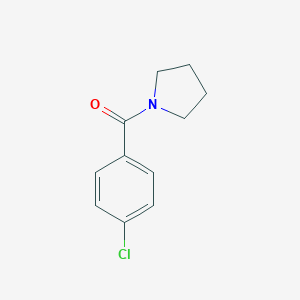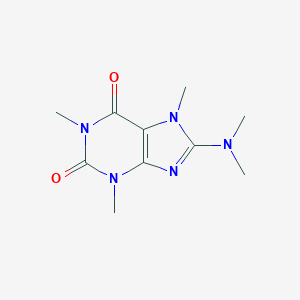
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as caffeine, is a naturally occurring stimulant that is commonly found in coffee, tea, and other beverages. It is known for its ability to increase alertness, improve cognitive function, and enhance physical performance.
Mecanismo De Acción
Caffeine works by blocking the action of adenosine, a neurotransmitter that promotes sleep and inhibits arousal. By blocking adenosine receptors in the brain, 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which promote wakefulness and alertness.
Efectos Bioquímicos Y Fisiológicos
Caffeine has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, stimulates the central nervous system, and can cause diuresis. Caffeine also has a thermogenic effect, which can increase metabolic rate and promote weight loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Caffeine is a widely used experimental tool in the field of neuroscience and psychology due to its effects on cognitive function. However, 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has limitations as an experimental tool, as its effects can vary depending on factors such as dose, timing, and individual differences in metabolism.
Direcciones Futuras
There are many potential future directions for 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione research, including further investigation into its effects on cognitive function, physical performance, and health outcomes. Additionally, researchers may explore the use of 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione as a potential treatment for certain neurological and psychiatric disorders, such as depression and Alzheimer's disease. Finally, there is a need for further research on the safety and long-term effects of 8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione consumption.
Métodos De Síntesis
Caffeine can be synthesized through several methods, including extraction from natural sources such as coffee beans or tea leaves, as well as chemical synthesis. One common method of chemical synthesis involves the reaction of dimethylurea with methyl chloroformate, followed by the reaction of the resulting intermediate with ammonia and formaldehyde.
Aplicaciones Científicas De Investigación
Caffeine has been extensively studied for its effects on cognitive function, physical performance, and various health outcomes. It has been shown to improve attention, reaction time, and memory, as well as enhance endurance exercise performance. Caffeine has also been linked to a reduced risk of several chronic diseases, including type 2 diabetes, Parkinson's disease, and certain types of cancer.
Propiedades
Número CAS |
78146-62-0 |
|---|---|
Nombre del producto |
8-(Dimethylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
Fórmula molecular |
C10H15N5O2 |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
8-(dimethylamino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H15N5O2/c1-12(2)9-11-7-6(13(9)3)8(16)15(5)10(17)14(7)4/h1-5H3 |
Clave InChI |
OLWNZQWCIQPZKP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
SMILES canónico |
CN1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C |
Otros números CAS |
78146-62-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



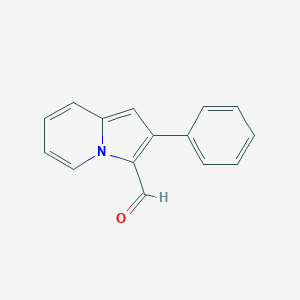
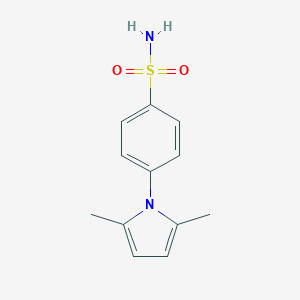
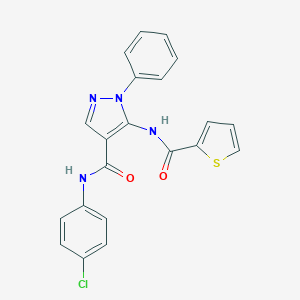
![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
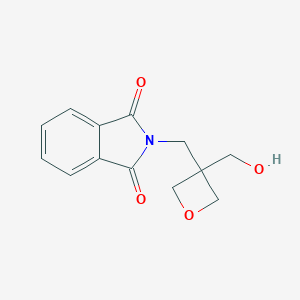
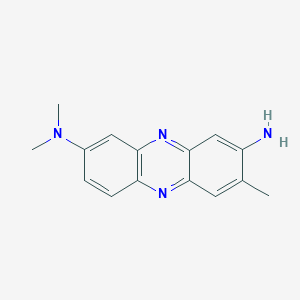
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
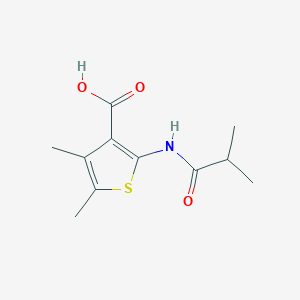
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
